molecular formula C8H11NO B053220 (3,4-Dimethylpyridin-2-yl)methanol CAS No. 121638-25-3

(3,4-Dimethylpyridin-2-yl)methanol

Cat. No.: B053220
CAS No.: 121638-25-3
M. Wt: 137.18 g/mol
InChI Key: NDTDGLBHBYOEJZ-UHFFFAOYSA-N
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Description

(3,4-Dimethylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) attached to the 2-position of a pyridine ring, with methyl substituents at the 3- and 4-positions. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The methyl groups at positions 3 and 4 introduce steric and electronic effects that influence its reactivity and solubility compared to simpler pyridinemethanol analogs .

Properties

CAS No.

121638-25-3

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(3,4-dimethylpyridin-2-yl)methanol

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-8(5-10)7(6)2/h3-4,10H,5H2,1-2H3

InChI Key

NDTDGLBHBYOEJZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)CO)C

Canonical SMILES

CC1=C(C(=NC=C1)CO)C

Synonyms

2-Pyridinemethanol,3,4-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinemethanol Derivatives

To contextualize the properties of (3,4-Dimethylpyridin-2-yl)methanol, a systematic comparison with analogous compounds is provided below. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CH₃ (3,4); -CH₂OH (2) C₈H₁₁NO 137.18 Steric hindrance from methyl groups; moderate polarity due to -CH₂OH group
(4-Methoxypyridin-2-yl)-methanol -OCH₃ (4); -CH₂OH (2) C₇H₉NO₂ 139.15 Increased electron density at pyridine ring due to methoxy group
(5-Iodopyridin-3-yl)-methanol -I (5); -CH₂OH (3) C₆H₆INO 235.03 Heavy atom effect; potential for halogen bonding
(2-Chloro-4-iodopyridin-3-yl)methanol -Cl (2); -I (4); -CH₂OH (3) C₆H₅ClINO 269.47 Dual halogen substitution; high molecular weight and polarizability
(3,4-Dimethoxy-pyridin-2-yl)-methanol -OCH₃ (3,4); -CH₂OH (2) C₈H₁₁NO₃ 169.18 Enhanced solubility in polar solvents due to methoxy groups

Sources:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The methyl groups in this compound reduce its solubility in polar solvents compared to methoxy-substituted analogs like (3,4-Dimethoxy-pyridin-2-yl)-methanol, which exhibit higher solubility due to increased hydrogen-bonding capacity . Halogenated derivatives (e.g., (5-Iodopyridin-3-yl)-methanol) show distinct reactivity in cross-coupling reactions, leveraging iodine’s role as a leaving group. This contrasts with the methyl-substituted compound, which is more suited for alkylation or oxidation reactions .

Methoxy groups (as in (3,4-Dimethoxy-pyridin-2-yl)-methanol) donate electron density to the pyridine ring, increasing basicity, whereas methyl groups exert a weaker inductive effect .

Applications in Synthesis: this compound is reported as a precursor in the synthesis of heterocyclic catalysts, whereas halogenated analogs are more commonly used in radiopharmaceuticals or as intermediates in palladium-catalyzed reactions .

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